molecular formula C13H13ClN2 B5833562 N-[(4-chlorophenyl)methyl]-6-methylpyridin-2-amine

N-[(4-chlorophenyl)methyl]-6-methylpyridin-2-amine

Cat. No.: B5833562
M. Wt: 232.71 g/mol
InChI Key: FLONZJBHVKBLQY-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-6-methylpyridin-2-amine is a chemical compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a methyl group at the 6-position and an amine group at the 2-position, which is further bonded to a 4-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-methylpyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methylpyridin-2-amine and 4-chlorobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 6-methylpyridin-2-amine is dissolved in the solvent, and the base is added to deprotonate the amine group. Subsequently, 4-chlorobenzyl chloride is added dropwise to the reaction mixture, and the reaction is allowed to proceed at elevated temperatures (typically 80-100°C) for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-methylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Formation of N-alkyl or N-acyl derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-6-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interaction of aromatic amines with biological targets, such as enzymes and receptors.

    Materials Science: It can be incorporated into polymers and materials to enhance their properties, such as thermal stability and conductivity.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]-6-methylpyridin-2-amine
  • N-[(4-fluorophenyl)methyl]-6-methylpyridin-2-amine
  • N-[(4-methylphenyl)methyl]-6-methylpyridin-2-amine

Uniqueness

N-[(4-chlorophenyl)methyl]-6-methylpyridin-2-amine is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-10-3-2-4-13(16-10)15-9-11-5-7-12(14)8-6-11/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLONZJBHVKBLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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